molecular formula C31H27NO B14256705 2-{4-[2-([1,1'-Biphenyl]-4-yl)ethenyl]phenyl}-6-butyl-1,3-benzoxazole CAS No. 183135-83-3

2-{4-[2-([1,1'-Biphenyl]-4-yl)ethenyl]phenyl}-6-butyl-1,3-benzoxazole

Cat. No.: B14256705
CAS No.: 183135-83-3
M. Wt: 429.6 g/mol
InChI Key: ZFGVMPBGAAYEAM-UHFFFAOYSA-N
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Description

2-{4-[2-([1,1’-Biphenyl]-4-yl)ethenyl]phenyl}-6-butyl-1,3-benzoxazole is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzoxazole core, which is a heterocyclic aromatic organic compound, and is substituted with a biphenyl group and a butyl chain. The presence of these functional groups imparts distinct chemical and physical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[2-([1,1’-Biphenyl]-4-yl)ethenyl]phenyl}-6-butyl-1,3-benzoxazole typically involves multiple steps, including the formation of the benzoxazole ring and the introduction of the biphenyl and butyl substituents. One common method involves the cyclization of an appropriate o-aminophenol derivative with a carboxylic acid or its derivative under acidic or basic conditions to form the benzoxazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents used in the reactions are selected to maximize yield and minimize waste. Continuous flow reactors and other advanced technologies may be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-{4-[2-([1,1’-Biphenyl]-4-yl)ethenyl]phenyl}-6-butyl-1,3-benzoxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield corresponding amines or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, such as halogens or alkyl groups, onto the aromatic rings.

Scientific Research Applications

2-{4-[2-([1,1’-Biphenyl]-4-yl)ethenyl]phenyl}-6-butyl-1,3-benzoxazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{4-[2-([1,1’-Biphenyl]-4-yl)ethenyl]phenyl}-6-butyl-1,3-benzoxazole involves its interaction with specific molecular targets and pathways. The compound can bind to certain proteins or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{4-[2-([1,1’-Biphenyl]-4-yl)ethenyl]phenyl}-6-butyl-1,3-benzoxazole stands out due to its unique combination of a benzoxazole core with biphenyl and butyl substituents. This structural arrangement imparts distinct electronic and steric properties, making it suitable for specific applications in materials science and medicinal chemistry.

Properties

CAS No.

183135-83-3

Molecular Formula

C31H27NO

Molecular Weight

429.6 g/mol

IUPAC Name

6-butyl-2-[4-[2-(4-phenylphenyl)ethenyl]phenyl]-1,3-benzoxazole

InChI

InChI=1S/C31H27NO/c1-2-3-7-25-16-21-29-30(22-25)33-31(32-29)28-19-14-24(15-20-28)11-10-23-12-17-27(18-13-23)26-8-5-4-6-9-26/h4-6,8-22H,2-3,7H2,1H3

InChI Key

ZFGVMPBGAAYEAM-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC2=C(C=C1)N=C(O2)C3=CC=C(C=C3)C=CC4=CC=C(C=C4)C5=CC=CC=C5

Origin of Product

United States

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